molecular formula C6H8F2N4 B2577604 NC1(CC(F)(F)C1)C1=CN=NN1 CAS No. 2193057-65-5

NC1(CC(F)(F)C1)C1=CN=NN1

カタログ番号 B2577604
CAS番号: 2193057-65-5
分子量: 174.155
InChIキー: YRDSEBVTSGKAFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NC1(CC(F)(F)C1)C1=CN=NN1, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

作用機序

NC1(CC(F)(F)C1)C1=CN=NN1 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases. By inhibiting BTK, this compound can block these pathways and prevent the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity. It can reduce the growth and survival of cancer cells and reduce inflammation in autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

NC1(CC(F)(F)C1)C1=CN=NN1 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. This compound is also well-tolerated in preclinical models, which makes it a good candidate for further development. However, there are some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis process for this compound is complex and requires specialized equipment and expertise.

将来の方向性

There are several future directions for the development of NC1(CC(F)(F)C1)C1=CN=NN1. One direction is to continue the clinical development of this compound for the treatment of lymphoma, leukemia, and other types of cancer. Another direction is to explore the potential of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for cancer and autoimmune diseases.

合成法

NC1(CC(F)(F)C1)C1=CN=NN1 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is soluble in organic solvents.

科学的研究の応用

NC1(CC(F)(F)C1)C1=CN=NN1 has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. This compound is currently in clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.

特性

IUPAC Name

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4/c7-6(8)2-5(9,3-6)4-1-10-12-11-4/h1H,2-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSEBVTSGKAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=NNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。